5-Chlorobenzoxazole
Overview
Description
5-Chlorobenzoxazole is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. It is characterized by a benzene ring fused to an oxazole ring, with a chlorine atom substituted at the 5-position of the benzoxazole structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 5-Chlorobenzoxazole and its derivatives can be achieved through various methods. For instance, 5-chloroisoxazoles can be transformed into 5-azidoisoxazoles by displacement of the chlorine atom with an azide ion, which can further undergo thermal decomposition to yield different products . Additionally, 4-alkyl-5-aminoisoxazoles have been synthesized through nucleophilic addition of lithiated alkyl nitriles to alpha-chlorooximes, showcasing the versatility of chlorinated precursors in heterocyclic synthesis .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been determined using spectroscopic techniques and single-crystal X-ray diffraction. These studies reveal the orthorhombic crystalline structure and provide detailed information on bond lengths, bond angles, and torsion angles . Similarly, the structure of 2-amino-5-chlorobenzoxazole has been optimized using density functional theory (DFT), which allows for the prediction of molecular properties and the influence of substituents like chlorine and amino groups on the compound's behavior .
Chemical Reactions Analysis
The reactivity of chlorinated heterocycles enables the synthesis of various heterocyclic scaffolds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of diverse nitrogenous heterocycles, including benzimidazoles and quinoxalinones . The presence of a chlorine atom in these molecules often facilitates further functionalization through substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzoxazole derivatives can be deduced from experimental and theoretical studies. Spectroscopic techniques such as FTIR, FT-Raman, NMR, and UV-Visible spectroscopy provide insights into the vibrational modes, electronic transitions, and chemical shifts of these compounds . The presence of a chlorine atom significantly affects the electronic properties of the molecule, as seen in the case of 2-amino-5-chlorobenzoxazole, where the chlorine atom and amino group influence the skeletal modes and proton chemical shifts .
Scientific Research Applications
Synthesis and Characterization
5-Chlorobenzoxazole has been synthesized through cyclization reactions involving 2-amino-4-chlorophenol and urea, leading to the preparation of various benzoxazolone derivatives. These compounds were characterized using techniques like 1H NMR and MS spectra, highlighting their structural properties (Ju Xiu-lian, 2011).
Energetic Studies
Energetic studies of benzoxazole derivatives, including 5-chlorobenzoxazole, have been conducted using experimental and computational approaches. These studies provide insights into the enthalpy of formation and sublimation of these compounds, crucial for understanding their chemical behavior and potential applications (Ana L. R. Silva, A. Cimas, M. D. R. D. Silva, 2013).
Pharmacological Properties
5-Chlorobenzoxazole-based derivatives have shown potential in pharmacological applications. For instance, certain derivatives have demonstrated nanomolar affinity towards σ1 and σ2 receptors, suggesting their potential therapeutic applications in cancer treatment (G. Romeo et al., 2019).
Antiviral Activity
Derivatives of 5-Chlorobenzoxazole, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, have been synthesized and shown to possess anti-tobacco mosaic virus activity. This indicates a potential for these compounds in antiviral drug development (Zhuo Chen et al., 2010).
Muscle Relaxant Activity
Some 2-aminobenzoxazoles and benzoxazolinones, including compounds derived from 5-chlorobenzoxazole, have shown marked muscle relaxant activity. This finding is significant for potential applications in therapies for muscle spasms and related conditions (J. Sam, J. N. Plampin, 1964).
Anticonvulsant Activity
5-Chlorobenzoxazole has been used to synthesize compounds with anticonvulsant activity. This suggests its potential as a precursor in the development of treatments for epilepsy and related disorders (Abdel-Ghany A. El-Helby, 2002).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMQXAYLHOSRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169201 | |
Record name | Benzoxazole, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzoxazole | |
CAS RN |
17200-29-2 | |
Record name | 5-Chlorobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17200-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017200292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17200-29-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chlorobenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.